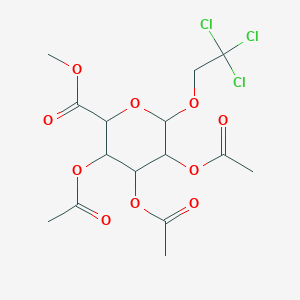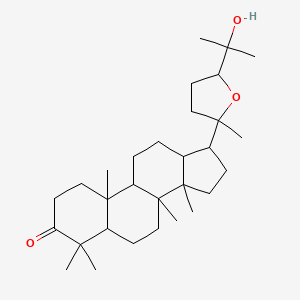
4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one is an organic compound that features a tert-butyl group, a hydroxymethyl group, and a dihydropyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one typically involves the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butyl group into various organic compounds in a more efficient and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The dihydropyrazolone core can be reduced to form a fully saturated pyrazolone.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the dihydropyrazolone core can produce a fully saturated pyrazolone.
Scientific Research Applications
4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structural properties make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one include:
- 4-Tert-butyl-3-iodoheptane
- This compound derivatives with different substituents on the pyrazolone core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group, hydroxymethyl group, and dihydropyrazolone core allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)6-5(4-11)9-10-7(6)12/h6,11H,4H2,1-3H3,(H,10,12) |
InChI Key |
JELDRAGGSYLKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=NNC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)






![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)

